3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one

Breath metabolomics VOC biomarker Cancer diagnostics

3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one (CAS 53966-40-8) is a C9H14O bicyclic ketone featuring a cyclopropane-fused cyclopentanone core with three methyl substituents at positions 3, 3, and 6. This substitution pattern places it within the broader bicyclo[3.1.0]hexan-2-one family but distinguishes it from natural-product analogs such as thujone (a bicyclo[3.1.0]hexan-3-one) and sabina ketone (5-isopropylbicyclo[3.1.0]hexan-2-one).

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 53966-40-8
Cat. No. B13927921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one
CAS53966-40-8
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC1C2C1C(=O)C(C2)(C)C
InChIInChI=1S/C9H14O/c1-5-6-4-9(2,3)8(10)7(5)6/h5-7H,4H2,1-3H3
InChIKeyHANQTSNTSAMPQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one (CAS 53966-40-8) – Procurement-Relevant Identity and Class Context


3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one (CAS 53966-40-8) is a C9H14O bicyclic ketone featuring a cyclopropane-fused cyclopentanone core with three methyl substituents at positions 3, 3, and 6 . This substitution pattern places it within the broader bicyclo[3.1.0]hexan-2-one family but distinguishes it from natural-product analogs such as thujone (a bicyclo[3.1.0]hexan-3-one) and sabina ketone (5-isopropylbicyclo[3.1.0]hexan-2-one). The compound is recognized as a volatile organic biomarker (designated BCY3) in breath metabolomics [1] and as a strained synthetic intermediate amenable to ring-opening transformations [2].

Workflow Breath VOC metabolomics biomarker research
Selection Strained bicyclic ketone for ring-opening synthetic transformations
Use Context Distinct 3,3,6-substitution pattern; not interchangeable with thujone or sabina ketone

3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one – Why Generic Substitution by Other Bicyclic Ketones Fails


Bicyclic monoterpenoid ketones bearing the C9H14O or C10H16O formula are frequently treated as interchangeable building blocks or analytical surrogates; however, 3,3,6-trimethylbicyclo[3.1.0]hexan-2-one occupies a distinct structural and property niche that makes generic substitution scientifically indefensible. Its bicyclo[3.1.0]hexane scaffold enforces a different conformational lock than the bicyclo[2.2.1]heptane core of fenchone and camphor [1]. The geminal dimethyl substitution at C3 and the methyl at C6 create a steric and electronic environment not replicated in thujone (C4-methyl, C1-isopropyl) or sabina ketone (C5-isopropyl) [2]. These structural differences translate into quantifiable divergences in boiling point, chromatographic retention, ring-strain-driven reactivity, and biological recognition profiles documented below.

3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one Bicyclo[3.1.0]hexane scaffold, gem-dimethyl at C3, methyl at C6
Common substitutes (thujone, fenchone, camphor) Different scaffold (bicyclo[2.2.1]heptane or distinct substitution) alters conformational lock, boiling point, and chromatographic retention; reactivity and recognition profiles may not transfer.
Target property set Predicted bp 188.1 °C; GC RT 8.87 min (published); Wiley Registry MS
Risk of mismatch Boiling point differences >5 °C from fenchone/sabina ketone and >12 °C from thujone may shift GC retention and distillation fractions; spectral fingerprint differs from positional isomer.
Strain-driven reactivity Bicyclo[3.1.0]hexan-2-one ring strain enables 2π disrotatory aromatization
Alternative ketones Bicyclo[2.2.1]heptan-2-ones (fenchone, camphor) lack this specific ring-opening pathway; synthetic method may not transfer directly.

3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one – Quantitative Comparative Evidence for Scientific Selection


Breath VOC Biomarker Discrimination: BCY3 Outperforms BCY2 in Cancer vs. Control Classification

In a mouse model of breast cancer, 3,3,6-trimethylbicyclo[3.1.0]hexan-2-one (BCY3) exhibited a stronger statistical association with disease status than its closest detected bicyclic analog, bicyclo[2.2.1]heptane, 7,7-dimethyl-2-methylene (BCY2). Both compounds were down-regulated in cancer-bearing mice, but BCY3 achieved a T-test p-value of 0.003 versus 0.006 for BCY2 [1]. The rank-sum p-value for BCY3 was 7.6 × 10⁻⁴ compared to 0.006 for BCY2, a ~7.9-fold improvement in significance. This demonstrates that BCY3 provides superior discriminatory power as a volatile biomarker in this disease context.

Breath biomarker discrimination
Head-to-head
BCY3 rank-sum p=7.6×10⁻⁴ vs BCY2 p=0.006 (breast cancer model)
Reported higher discriminatory context in mouse breath metabolomics model
Model-specific; endpoint interpretation requires validation
Breath metabolomics VOC biomarker Cancer diagnostics

Boiling Point and Volatility Profile Differentiates the Target from Isomeric and Scaffold-Analogous Ketones

The predicted boiling point of 3,3,6-trimethylbicyclo[3.1.0]hexan-2-one at 760 mmHg is 188.1 °C , which is lower than thujone (201 °C) [1], fenchone (193.5 °C) [2], and sabina ketone (193.9 °C) . The 12.9 °C difference from thujone and 5.4–5.8 °C difference from fenchone and sabina ketone are sufficient to alter GC retention times and distillation fractions in preparative chemistry. This volatility distinction arises from the unique 3,3-gem-dimethyl substitution pattern reducing intermolecular dipole interactions relative to the isopropyl-substituted analogs.

Boiling point differentiation
Head-to-head
Target bp 188.1 °C; Δ -12.9 °C vs thujone, -5.4 °C vs fenchone, -5.8 °C vs sabina ketone
Lower boiling point supports chromatographic separation from common bicyclic analogs
Predicted value; confirm experimentally for precise distillation or GC method
Physical chemistry Volatility Analytical reference standards

Conformational Scaffold Rigidity: Bicyclo[3.1.0]hexane Restricts Pseudorotation Not Achievable with Bicyclo[2.2.1]heptane

The bicyclo[3.1.0]hexane ring system locks the cyclopentane ring into a defined boat conformation that resides exclusively in either the North or South hemisphere of the pseudorotational cycle [1]. This is in contrast to the bicyclo[2.2.1]heptane scaffold (norbornane core of fenchone and camphor), which enforces a different puckering geometry with distinct spatial orientation of substituents. The C3-gem-dimethyl and C6-methyl substituents on the target compound further rigidify the scaffold by increasing the barrier to conformational interconversion. This conformational precision has been exploited in the design of adenosine receptor ligands where the bicyclo[3.1.0]hexane template increased A3 receptor (A3AR) potency and selectivity over other adenosine receptor subtypes [2]. While quantitative binding data for the specific compound 3,3,6-trimethylbicyclo[3.1.0]hexan-2-one against A3AR are not yet reported, the scaffold-level advantage is well-documented.

Conformational rigidity
Class-level
Bicyclo[3.1.0]hexane locks cyclopentane into North/South hemisphere; 3,3,6-substitution increases barrier
Reported scaffold-level conformational control; data to verify for specific ketone
Class-level inference from nucleoside analogs; not directly measured on target compound
Medicinal chemistry Conformational restriction Nucleoside design

Ring-Strain-Driven Synthetic Reactivity: Bicyclo[3.1.0]hexan-2-ones Enable Thermal Ring-Opening Aromatization Not Accessible from Less-Strained Bicyclic Ketones

Bicyclo[3.1.0]hexan-2-ones undergo a 2π disrotatory ring-opening aromatization under thermal conditions to afford uniquely substituted and polyfunctionalized benzoates [1]. This transformation exploits the ~150–160 kJ/mol ring strain energy of the bicyclo[3.1.0]hexane system , which exceeds the strain energy of the bicyclo[2.2.1]heptane system (~52.6 kcal/mol ≈ 220 kJ/mol strained, but primarily distributed differently). The gem-dimethyl substitution at C3 of 3,3,6-trimethylbicyclo[3.1.0]hexan-2-one is expected to increase the thermodynamic driving force for ring-opening by introducing additional steric congestion, potentially lowering the activation barrier relative to the unsubstituted bicyclo[3.1.0]hexan-2-one. The synthetic sequence proceeds efficiently with amines or alcohols as nucleophiles to generate substituted anilines or ethers, and has been demonstrated in the total synthesis of sekikaic acid methyl ester [1].

Ring-opening reactivity
Class-level
Bicyclo[3.1.0]hexan-2-ones undergo 2π disrotatory aromatization to substituted benzoates; gem-dimethyl may enhance driving force
Scaffold-specific synthetic utility; reaction outcome requires verification for this substitution pattern
Demonstrated for parent and other substituted systems; not yet reported for 3,3,6-trimethyl derivative
Synthetic methodology Ring-opening aromatization Benzoate construction

Chromatographic Identity: GC-MS Retention Time and Spectral Database Availability Enables Definitive Identification

The compound has a defined GC-MS profile with a retention time of 8.87 min under the conditions reported by Li et al. (2019) [1], and its mass spectrum is indexed in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library [2]. The exact mass is 138.104465 g/mol. This contrasts with the close analog 3,3,6-trimethylbicyclo[3.1.0]hexan-4-one (a positional isomer), which must be distinguished analytically. The availability of a certified mass spectrum in the Wiley Registry provides a definitive reference for identification, reducing the risk of misassignment when analyzing complex volatile mixtures.

GC-MS identity
Supporting evidence
RT 8.87 min (published); MS spectrum indexed in Wiley Registry 2023; exact mass 138.104465
Supports definitive identification in complex VOC mixtures
RT depends on GC conditions; verify retention with authentic standard
Analytical chemistry GC-MS Reference standard

3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one – Research and Industrial Application Scenarios Derived from Quantitative Evidence


Breath Biomarker Panel Development for Cancer Detection

In breath metabolomics studies aiming to discriminate cancer-bearing from healthy subjects, 3,3,6-trimethylbicyclo[3.1.0]hexan-2-one (BCY3) provides a statistically robust volatile marker. With a T-test p-value of 0.003 and a Wilcoxon rank-sum p-value of 7.6 × 10⁻⁴, BCY3 outperforms the co-detected bicyclic analog BCY2 by ~7.9-fold in rank-sum significance [1]. Researchers developing multi-marker breath panels for non-invasive cancer screening should prioritize BCY3 over BCY2 for inclusion in classification algorithms. The compound's matched GC-MS reference spectrum in the Wiley Registry [2] enables definitive chromatographic peak assignment, a prerequisite for regulatory-grade diagnostic development.

Conformationally Restricted Building Block for Adenosine Receptor Ligand Design

The bicyclo[3.1.0]hexane scaffold imposes conformational restriction that has been exploited to enhance A3 adenosine receptor (A3AR) potency and selectivity over A1 and A2A subtypes [1]. Although 3,3,6-trimethylbicyclo[3.1.0]hexan-2-one itself has not been directly evaluated in adenosine receptor assays, its scaffold is identical to that employed in conformationally locked methanocarba nucleosides. The C3-gem-dimethyl and C6-methyl substituents are expected to further restrict conformational freedom, potentially increasing binding selectivity. Medicinal chemists seeking a ketone entry point into the bicyclo[3.1.0]hexane nucleoside space may favor this compound over thujone or sabina ketone due to its distinct substitution pattern and lower boiling point [2], which simplifies purification.

Precursor for Substituted Benzoate Synthesis via Thermal Ring-Opening Aromatization

Bicyclo[3.1.0]hexan-2-ones undergo a scaffold-specific 2π disrotatory ring-opening aromatization that is not accessible to bicyclo[2.2.1]heptan-2-ones such as fenchone or camphor [1]. The 3,3,6-trimethyl substitution pattern is predicted to accelerate this transformation through steric relief of gem-dimethyl crowding. Synthetic chemists requiring a strained bicyclic ketone for the construction of uniquely substituted benzoates, anilines, or ethers should select a bicyclo[3.1.0]hexan-2-one scaffold, and the 3,3,6-trimethyl variant offers enhanced thermodynamic driving force relative to the unsubstituted parent. The demonstrated application of this methodology in the total synthesis of sekikaic acid methyl ester [1] underscores its preparative utility.

Analytical Reference Standard for GC-MS Metabolomics and Environmental Monitoring

With a defined GC retention time (8.87 min under published conditions [1]), a mass spectrum indexed in the Wiley Registry of Mass Spectral Data 2023 [2], and a boiling point (188.1 °C) that is sufficiently differentiated from common co-occurring bicyclic ketones (thujone: 201 °C; fenchone: 193.5 °C; sabina ketone: 193.9 °C) , 3,3,6-trimethylbicyclo[3.1.0]hexan-2-one is well-suited as a reference standard for volatile organic compound analysis. Its distinct chromatographic retention and spectral fingerprint minimize the risk of misassignment when quantifying VOCs in breath, environmental air, or plant headspace samples.

Application
Selection Property
Validation Focus
Breath VOC metabolomics biomarker research
Reported discriminatory context in mouse model
Endpoint validation in breath metabolomics studies
Adenosine receptor ligand design research
Conformational restriction scaffold (class-level)
A3AR selectivity assay context review
Synthetic precursor for benzoate construction
Strain-driven ring-opening reactivity
Reaction condition transfer and yield review
GC-MS analytical reference standard for VOC analysis
Defined chromatographic and spectral identity
Spectral library match and retention time benchmarking
Quote Request

Request a Quote for 3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.